2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide often involves the reaction of specific sulfonyl chlorides with various electrophiles in the presence of a base. For example, a study demonstrated the synthesis of N-substituted benzene sulfonamides by reacting benzene sulfonyl chloride with different electrophiles, yielding compounds with significant biological activities (Fatima et al., 2013).
Molecular Structure Analysis
The crystal structure of closely related compounds, such as 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, reveals significant insights into the spatial arrangement and potential reactivity of these molecules. These compounds typically crystallize in the monoclinic space group, indicating a specific three-dimensional arrangement that could influence their biological activities (Li et al., 2008).
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions, including Pummerer-type cyclization, which can significantly affect their structural and functional properties. For instance, the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using boron trifluoride diethyl etherate as an additive reagent has been documented, highlighting the complexity and versatility of these molecules in chemical synthesis (Saitoh et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and thermal stability, play a crucial role in their potential application and behavior in biological systems. Studies on related compounds have shown that they possess high thermal stability and are soluble in various organic solvents, indicating their robustness and versatility for further applications (Imai et al., 1984).
Chemical Properties Analysis
The chemical properties, including reactivity and binding potential, of compounds like 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide, are critical for their biological activities. Molecular docking and vibrational spectroscopic investigations using density functional theory (DFT) have provided insights into their reactivity, electronic structure, and potential interactions with biological targets, suggesting their bioactive nature (FazilathBasha et al., 2021).
Scientific Research Applications
Drug Development and Medical Applications
Compounds with sulfonamide groups, such as the one , have shown significant medicinal properties, including anticancer, antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. The review by Carta, Scozzafava, & Supuran (2012) highlights the main classes of sulfonamides investigated between 2008 and 2012, emphasizing their scientific and patent literature. The pharmacodynamics of sulfonylurea drugs, a class including several antidiabetic medications, is significantly influenced by genetic polymorphisms, as discussed by Xu, Murray, & McLachlan (2009). These findings point to the potential of related compounds in drug development and personalized medicine.
Environmental Science and Pollution
Persistent organic pollutants (POPs) in water sources, including compounds related to the chemical structure , have been a subject of concern due to their potential health risks. Bao et al. (2012) reviewed the contamination status of POPs, including organochlorine pesticides and polychlorinated biphenyls, in China's drinking water sources and coastal waters, emphasizing the need for continuous monitoring and regulatory limits.
Organic Chemistry and Synthetic Applications
The synthesis and structural properties of novel substituted compounds, including those with sulfonamide groups, have been extensively explored for various applications. Issac & Tierney (1996) discussed the reaction pathways and spectroscopic properties of such compounds, providing insight into their potential use in further chemical synthesis and application development.
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4,5-dimethoxy-N-(4-thiomorpholin-4-ylsulfonylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O7S3/c1-35-23-15-21(22(16-24(23)36-2)28-38(31,32)19-7-3-17(26)4-8-19)25(30)27-18-5-9-20(10-6-18)39(33,34)29-11-13-37-14-12-29/h3-10,15-16,28H,11-14H2,1-2H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKHTZXXMBJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCSCC3)NS(=O)(=O)C4=CC=C(C=C4)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433322 | |
Record name | S-3448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide | |
CAS RN |
254877-04-8 | |
Record name | S-3448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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